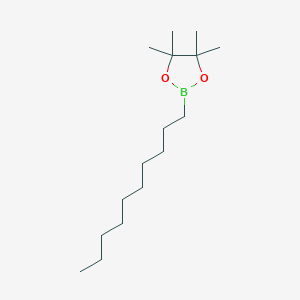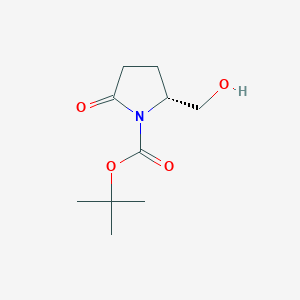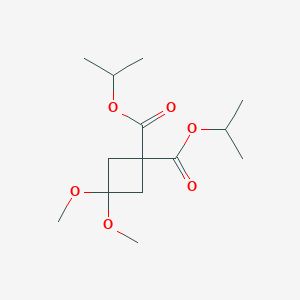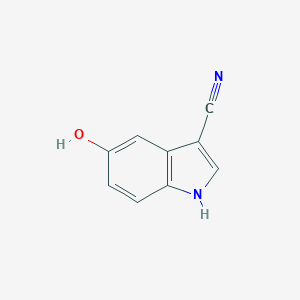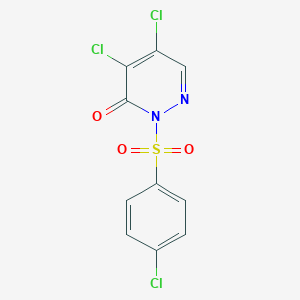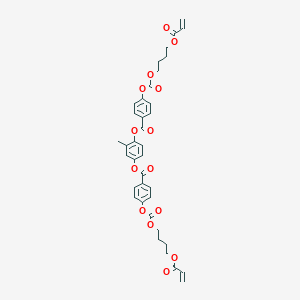
4,8-Dichloro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloro-2-phenylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique properties that make it an attractive candidate for developing new drugs and therapies.
Aplicaciones Científicas De Investigación
4,8-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been found to be effective against a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 4,8-Dichloro-2-phenylquinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,8-Dichloro-2-phenylquinoline are primarily related to its ability to inhibit enzymes and proteins that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,8-Dichloro-2-phenylquinoline in lab experiments is its potent activity against a wide range of diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 4,8-Dichloro-2-phenylquinoline in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the full range of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4,8-Dichloro-2-phenylquinoline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by the cyclization of the intermediate product with phosphorus oxychloride. The final product is obtained by treating the resulting compound with chloroform and hydrochloric acid.
Propiedades
Número CAS |
126530-46-9 |
|---|---|
Nombre del producto |
4,8-Dichloro-2-phenylquinoline |
Fórmula molecular |
C15H9Cl2N |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
4,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
LCALZLPOXOPUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
Sinónimos |
4,8-Dichloro-2-phenylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)




![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

